1-(6-Chloropyridin-2-yl)ethane-1,2-diol
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Overview
Description
1-(6-Chloropyridin-2-yl)ethane-1,2-diol is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an ethane-1,2-diol moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 1-(6-Chloropyridin-2-yl)ethane-1,2-diol may involve large-scale chlorination processes followed by coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The chlorine atom and the ethane-1,2-diol moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-2-yl)ethane-1,2-diol: Similar structure but with a bromine atom instead of chlorine.
1-(6-Chloropyridin-3-yl)ethane-1,2-diol: Similar structure but with the ethane-1,2-diol group at the 3-position.
Uniqueness
1-(6-Chloropyridin-2-yl)ethane-1,2-diol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the chlorine atom and the ethane-1,2-diol group provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H8ClNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2 |
InChI Key |
YLHWHDSMKQWVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(CO)O |
Origin of Product |
United States |
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